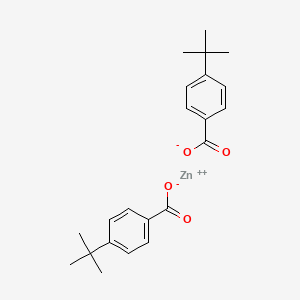

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt

描述

属性

IUPAC Name |

zinc;4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLZRDZOBAUFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-73-7 (Parent) | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063661 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4980-54-5, 101012-86-6 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc p-tert-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Zinc Oxide or Zinc Hydroxide

- Materials : p-tert-butylbenzoic acid, zinc oxide (ZnO) or zinc hydroxide (Zn(OH)_2), solvent (water, ethanol, or a mixture)

- Procedure :

- Dissolve p-tert-butylbenzoic acid in a suitable solvent, often ethanol or a water/ethanol mixture, to enhance solubility.

- Add zinc oxide or zinc hydroxide slowly with stirring to the acid solution.

- Heat the mixture gently (around 60–80°C) to facilitate the reaction while maintaining stirring.

- The reaction mixture is maintained until complete neutralization occurs, typically monitored by pH or by disappearance of free acid.

- The zinc salt precipitates out or remains in solution depending on conditions and can be isolated by filtration or crystallization.

- The product is washed and dried under vacuum or ambient conditions.

Reaction with Zinc Acetate or Zinc Carbonate

- Materials : p-tert-butylbenzoic acid, zinc acetate dihydrate or zinc carbonate, solvent (water or ethanol)

- Procedure :

- Dissolve p-tert-butylbenzoic acid in ethanol or water.

- Add zinc acetate dihydrate or zinc carbonate slowly with stirring.

- Heat the reaction mixture mildly to improve solubility and reaction rate.

- The reaction proceeds with the evolution of acetic acid (if zinc acetate is used) or carbon dioxide (if zinc carbonate is used), indicating salt formation.

- After completion, the zinc salt is isolated by filtration or crystallization.

- The product is purified by washing and drying.

Reaction Stoichiometry and Product Composition

This compound often forms a complex with zinc in a 2:1 molar ratio of acid to zinc ion, as indicated by the molecular formula $$ C{11}H{14}O_2 \cdot \frac{1}{2} Zn $$ or sometimes represented as zinc p-tert-butylbenzoate (2:1). This stoichiometry is critical for ensuring the correct chemical and physical properties of the product.

| Parameter | Description |

|---|---|

| Molecular formula | $$ C{11}H{14}O_2 \cdot \frac{1}{2} Zn $$ |

| Molecular weight | Approximately 419.8 g/mol |

| Zinc to acid molar ratio | 1 Zn : 2 acid molecules |

| Typical solvents | Ethanol, water, or mixtures |

| Reaction temperature | 60–80°C |

| Reaction time | Several hours until completion |

Research Findings and Analytical Data

- Purity and Characterization : The product is typically characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the zinc salt formation and the absence of free acid.

- Solubility : The zinc salt exhibits limited solubility in water but better solubility in organic solvents like ethanol, which is exploited during preparation.

- Thermal Stability : Thermal analysis shows that the zinc salt is more thermally stable than the free acid, which is advantageous for industrial applications.

- Safety and Handling : The preparation should be conducted with appropriate safety measures, as zinc salts can be irritants. The reaction by-products (e.g., acetic acid or CO₂) must be managed properly.

Summary Table of Preparation Methods

| Method | Zinc Source | Solvent | Temperature (°C) | Reaction Time | By-products | Notes |

|---|---|---|---|---|---|---|

| Neutralization with ZnO | Zinc oxide (ZnO) | Ethanol/water | 60–80 | 2–4 hours | Water | Simple, direct salt formation |

| Neutralization with Zn(OH)_2 | Zinc hydroxide | Ethanol/water | 60–80 | 2–4 hours | Water | Similar to ZnO method |

| Reaction with zinc acetate | Zinc acetate dihydrate | Ethanol/water | 60–80 | 2–4 hours | Acetic acid | Requires removal of acetic acid |

| Reaction with zinc carbonate | Zinc carbonate | Ethanol/water | 60–80 | 2–4 hours | Carbon dioxide (CO₂) | Gas evolution requires venting |

Notes on Industrial and Laboratory Preparation

- The choice of zinc source depends on availability, cost, and desired purity.

- The reaction conditions must avoid excess moisture or strong acids/bases that could degrade the product.

- The process is scalable from laboratory to industrial scale with appropriate control of temperature, mixing, and purification steps.

- The zinc salt is often prepared freshly for use in formulations to ensure activity and stability.

化学反应分析

Types of Reactions

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt can undergo various chemical reactions, including:

Substitution Reactions: The zinc ion can be replaced by other metal ions in a substitution reaction.

Complexation Reactions: It can form complexes with other ligands, which can alter its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other metal salts such as copper(II) chloride or nickel(II) acetate.

Complexation Reactions: Ligands such as ethylenediamine or bipyridine are used to form complexes with the zinc ion.

Major Products Formed

Substitution Reactions: The major products are the corresponding metal salts of 4-tert-butylbenzoic acid.

Complexation Reactions: The major products are the zinc-ligand complexes.

科学研究应用

Scientific Research Applications

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt exhibits several important applications across various scientific fields:

Catalysis

This compound is utilized as a catalyst in organic reactions due to its ability to stabilize reactive intermediates. Its zinc ion can facilitate various catalytic processes, making it valuable in synthetic organic chemistry.

Material Science

It plays a significant role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are essential for applications in gas storage, separation technologies, and catalysis.

Biological Studies

Research has explored its effects on zinc metabolism and its role in zinc-dependent enzymes. Studies indicate that it may influence enzyme activity by providing essential zinc ions necessary for biological functions.

Industrial Applications

In industry, this compound is used as an additive in lubricants and as a stabilizer in plastics. Its properties help enhance the performance and longevity of these materials.

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of zinc p-tert-butylbenzoate in the synthesis of esters via transesterification reactions. The results demonstrated that the compound effectively increased reaction rates compared to traditional catalysts, highlighting its potential for industrial applications in biodiesel production.

Case Study 2: Biological Impact on Livestock

Research published in Animal Feed Science and Technology examined the use of benzoic acid derivatives as feed additives. The study found that protected forms of benzoic acid improved growth performance and nutrient digestibility in nursery pigs while reducing ammonia emissions from manure . This suggests a dual benefit of enhancing animal health and mitigating environmental impact.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Organic synthesis | Increased reaction rates |

| Material Science | Synthesis of MOFs | Enhanced gas storage capabilities |

| Biological Studies | Zinc metabolism studies | Improved enzyme activity |

| Industrial Additives | Lubricants and plastics stabilization | Extended material lifespan |

作用机制

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt involves the coordination of the zinc ion with the carboxylate groups of 4-tert-butylbenzoic acid. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include zinc-dependent enzymes and metalloproteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.

相似化合物的比较

Similar Compounds

- Benzoic acid, 4-(1,1-dimethylethyl)-, copper salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, nickel salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt

Uniqueness

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt is unique due to its specific coordination chemistry with zinc ions, which imparts distinct catalytic and stabilizing properties. Compared to its copper, nickel, and cadmium counterparts, the zinc salt is less toxic and more environmentally friendly, making it a preferred choice in various applications.

生物活性

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (commonly referred to as PTBBA zinc salt) is a compound that has garnered attention due to its biological activities and potential health implications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

PTBBA zinc salt is a derivative of benzoic acid where a tert-butyl group is substituted at the para position. The zinc salt form enhances its solubility and bioavailability. The chemical formula for this compound is CHOZn, and it is often used in various industrial applications.

Biological Activity Overview

The biological activity of PTBBA zinc salt has been investigated in several studies focusing on its toxicity, potential therapeutic effects, and mechanisms of action. Key findings include:

- Toxicity Studies : Research indicates that PTBBA zinc salt can cause adverse effects on multiple organ systems, particularly the liver and kidneys. The lowest observed adverse effect level (LOAEL) was determined to be between 7.5–17.5 mg/kg body weight per day based on studies conducted in rats .

- Reproductive Toxicity : Significant reductions in testis weight and sperm counts were observed in male rats exposed to higher concentrations of the compound. Histopathological evaluations revealed degeneration of spermatogenic cells and other reproductive system abnormalities .

- Neurotoxicity : Inhalation studies showed neurotoxic effects at concentrations above 106 mg/m³, with behavioral anomalies such as convulsions and reduced activity noted in exposed subjects .

Case Studies

-

Repeated Dose Toxicity :

A study involving repeated topical exposure of F344 rats to PTBBA zinc salt highlighted dose-dependent increases in liver and kidney weights along with histopathological changes such as cytoplasmic vacuolation in the liver and nephritis in the kidneys . -

Inhalation Exposure :

An 11-day inhalation study indicated that exposure to dust containing PTBBA resulted in significant reductions in sperm counts and treatment-related kidney lesions across all dose groups .

Data Table: Summary of Toxicological Effects

The mechanisms underlying the biological activity of PTBBA zinc salt are still being elucidated. However, it is believed that the compound may exert its effects through:

- Oxidative Stress Modulation : Studies suggest that compounds similar to PTBBA may influence oxidative stress pathways, potentially leading to cellular damage or protective effects depending on the concentration and exposure duration.

- Hormonal Disruption : Given its effects on reproductive organs, there may be interactions with hormonal signaling pathways that warrant further investigation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, and how can reaction efficiency be optimized?

- Methodological Answer : The zinc salt is typically synthesized via neutralization of 4-(1,1-dimethylethyl)benzoic acid (p-tert-butylbenzoic acid) with zinc oxide or zinc hydroxide in aqueous or alcoholic media . Optimization involves pH control (pH 7–9) and stoichiometric monitoring using titration or spectroscopic methods (e.g., FTIR to confirm carboxylate bond formation at ~1550–1650 cm⁻¹) . Thermal gravimetric analysis (TGA) can assess residual reactants and byproducts .

Q. How can researchers characterize the purity and structural integrity of this zinc salt?

- Methodological Answer : Use a combination of:

- Elemental analysis (e.g., ICP-OES for Zn content verification) .

- FTIR spectroscopy to confirm the absence of free carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and presence of Zn–O bonds .

- X-ray diffraction (XRD) for crystallinity assessment and comparison with known carboxylate salt patterns .

- Mass spectrometry (e.g., ESI-MS) to detect molecular ions ([M]⁺ at m/z 419.83) and fragmentation patterns .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : Conduct systematic solubility tests in polar (water, ethanol) and nonpolar solvents (toluene, hexane) under controlled temperatures (20–80°C). Monitor dissolution via UV-Vis spectroscopy at λmax ~270 nm (aromatic absorption band) . Note that zinc carboxylates generally exhibit low water solubility but higher solubility in aprotic solvents due to ionic interactions .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to its parent acid, and what decomposition mechanisms are involved?

- Methodological Answer : Perform TGA-DSC under inert and oxidative atmospheres. The zinc salt likely decomposes at higher temperatures (>250°C) than the parent acid (decomposition onset ~180°C) due to metal-carboxylate stability . Gas chromatography-mass spectrometry (GC-MS) of evolved gases can identify decomposition products (e.g., CO₂, tert-butylbenzene) .

Q. What environmental impacts arise from the use or disposal of this compound, and how can its ecotoxicity be assessed?

- Methodological Answer :

- Aquatic toxicity testing : Follow OECD Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) using standardized protocols. Zinc salts may exhibit higher toxicity than sodium/potassium analogs due to metal ion release .

- Soil adsorption studies : Use batch experiments with varying soil pH and organic matter content to model bioavailability .

- Regulatory cross-reference: Check parallels with restricted carboxylate salts (e.g., lead or barium analogs) under REACH or TSCA frameworks .

Q. How does this compound interact with polymer matrices in material science applications, and what analytical methods quantify its dispersion?

- Methodological Answer :

- Composite preparation : Blend the zinc salt into polymers (e.g., PVC, polyolefins) via melt extrusion. Optimize dispersion using surfactants or compatibilizers.

- Dispersion analysis : Use scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to map Zn distribution .

- Mechanical testing : Evaluate tensile strength and thermal stability changes via ASTM D638 and ISO 11358 standards .

Q. What are the challenges in quantifying trace amounts of this compound in complex matrices, and how can they be resolved?

- Methodological Answer :

- Sample preparation : Employ solid-phase extraction (SPE) with C18 cartridges for environmental samples (e.g., wastewater).

- Quantification : Use HPLC-UV/Vis (C18 column, mobile phase: acetonitrile/0.1% formic acid) with a detection limit validated via spike-recovery tests .

- Interference mitigation : Apply chelating agents (e.g., EDTA) to mask competing metal ions in ICP-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。